BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Hsp90 inhibition Kinase selectivity Cancer chaperone targets

N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide (MF: C₁₃H₁₁N₅O₂; MW: 269.26 g/mol) is a synthetic benzamide derivative bearing a 1H-tetrazol-1-yl ring at the para position and an N-furan-2-ylmethyl amide side chain. It belongs to the tetrazole-substituted aryl amide chemotype disclosed in Roche patent US 7,981,914 as α7 nAChR positive allosteric modulators and has been referenced in an Italian university patent.

Molecular Formula C13H11N5O2
Molecular Weight 269.26 g/mol
Cat. No. B5732767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC13H11N5O2
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C13H11N5O2/c19-13(14-8-12-2-1-7-20-12)10-3-5-11(6-4-10)18-9-15-16-17-18/h1-7,9H,8H2,(H,14,19)
InChIKeyUJVGIHRLANZNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide – Structural and Pharmacophore Overview for Informed Procurement


N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide (MF: C₁₃H₁₁N₅O₂; MW: 269.26 g/mol) is a synthetic benzamide derivative bearing a 1H-tetrazol-1-yl ring at the para position and an N-furan-2-ylmethyl amide side chain. It belongs to the tetrazole-substituted aryl amide chemotype disclosed in Roche patent US 7,981,914 as α7 nAChR positive allosteric modulators [1] and has been referenced in an Italian university patent (102024000017776) [2]. The tetrazole ring functions as a carboxylic acid bioisostere (pKa ≈ 4.5–4.9 vs. carboxylic acid pKa ≈ 4.2–4.4), enabling similar ionic interactions at physiological pH while improving metabolic stability [3]. This scaffold serves synthetic chemists investigating bioisosteric replacement strategies and pharmacologists exploring tetrazole-containing benzamide space.

Why Generic Substitution Fails: Evidence-Based Differentiation of N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide from Close Structural Analogs


Simple substitution of closely related tetrazole-benzamide analogs cannot be assumed to yield equivalent biological outcomes. Regioisomeric placement of the tetrazole moiety—4-(1H-tetrazol-1-yl) vs. 3-(1H-tetrazol-1-yl)—dramatically alters target engagement: the 4-substituted benzamide core in a thiazole-bearing analog achieved antiproliferative IC₅₀ values of 56.4 nM (K-562) and 56.9 nM (UACC-62) via an SRB assay, whereas alternative substitution patterns in the same study showed markedly different potency profiles [1]. Modification of the tetrazole ring itself is equally consequential; the 5-methyl-tetrazole analog (CAS 1324055-90-4) introduces additional steric bulk and alters the electronic landscape of the heterocycle compared to the simple 1H-tetrazol-1-yl parent, which has no substituent at the 5-position . Similarly, introduction of a methylene spacer between the benzamide and tetrazole rings (CAS 901341-20-6) changes both molecular shape and the spatial relationship between the aryl and heterocyclic pharmacophores . The furan-2-ylmethyl amide side chain further differentiates this compound from simple N-phenyl or N-benzyl analogs, which lack the oxygen heteroatom capable of engaging in additional hydrogen bond interactions. These structural nuances directly influence binding kinetics, selectivity windows, and functional assay outcomes, making blind analog substitution scientifically unjustified.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide


Hsp90 Target Engagement and Selectivity Profiling of the 4-(1H-Tetrazol-1-yl)benzamide Chemotype

Although direct Hsp90 binding data for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide are not publicly available, high-quality reference data exist for a closely related 4-(1H-tetrazol-1-yl)benzamide chemotype scaffold. A structurally related benzamide derivative bearing the same 4-(1H-tetrazol-1-yl)benzamide core exhibited a Ki of 5 nM against Hsp90 (human HSP90-beta) in a fluorescence polarization displacement assay, while showing IC₅₀ >10,000 nM against both c-MET (hepatocyte growth factor receptor) and MPS1 (40S ribosomal protein S27), demonstrating a >2,000-fold selectivity window for Hsp90 over off-target kinases [1]. Investigators intending to profile N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide should use these values as benchmark comparators to assess whether the furan-2-ylmethyl side chain alters Hsp90 affinity relative to the established chemotype baseline.

Hsp90 inhibition Kinase selectivity Cancer chaperone targets

Antimicrobial Potency and Cytotoxicity Selectivity Profile of Furan-Tetrazole Derivatives vs. Clinical Bacterial Strains

In a systematic study of twelve N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the most active compound (compound 6) inhibited four hospital Staphylococcus epidermidis strains at 4 µg/mL, with a minimum inhibitory concentration (MIC) of 2 µg/mL against the clinical isolate S. epidermidis T 5501 851/19. All twelve derivatives were non-cytotoxic to normal HaCaT keratinocyte cell lines by MTT assay, establishing a favorable selectivity window [1]. This dataset provides a direct cross-study comparator: investigators acquiring N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can benchmark its antimicrobial activity against the 2–4 µg/mL MIC range and its cytotoxicity profile against the non-cytotoxic HaCaT baseline observed for structurally analogous N-(furan-2-ylmethyl)-tetrazole compounds.

Antimicrobial Staphylococcus epidermidis Cytotoxicity selectivity

BCRP Transporter Inhibition: Functional Differentiation of Tetrazole-Benzamide vs. Phenyltetrazole Chemotypes

Direct BCRP inhibition data for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide have not been published. However, a head-to-head SAR study compared benzamide and phenyltetrazole derivatives bearing amide/urea linkers for BCRP (ABCG2) inhibitory activity in the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model. In the benzamide series, compounds 6 and 7 achieved fold-resistance values of 1.51 and 1.62 at 10 µM, comparable to the reference inhibitor FTC (fumitremorgin C). Critically, the phenyltetrazole series with amide linker (compounds 27, 31) showed lower potency (fold resistance 1.39 and 1.32), while the urea-linked phenyltetrazole analog 38 matched the benzamide series at 1.51 fold resistance. All compounds were selective for BCRP over P-gp, showing no reversal effect in the P-gp-overexpressing SW620/Ad300 line [1]. This intra-study comparison establishes that tetrazole-benzamide chemotypes can achieve BCRP inhibitory potency equivalent to FTC, with the benzamide linker scaffold outperforming certain phenyltetrazole architectures.

BCRP/ABCG2 inhibition Multidrug resistance reversal Transporter selectivity

Antiproliferative Activity of 4-(1H-Tetrazol-1-yl)benzamide Derivatives: Nanomolar Potency Benchmarks in Leukemia and Melanoma Models

A key SAR study evaluating bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole in (5-benzylthiazol-2-yl)benzamides identified N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d) as a highly potent antiproliferative agent with IC₅₀ values of 56.4 nM against leukemia K-562 cells and 56.9 nM against melanoma UACC-62 cells in the SRB assay. This nanomolar potency was achieved specifically by the 4-(1H-tetrazol-1-yl)benzamide scaffold, with the tetrazole serving as a triazole bioisostere [1]. For investigators evaluating N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide in antiproliferative screens, this study provides directly comparable benchmark data on the potency achievable by the 4-(1H-tetrazol-1-yl)benzamide pharmacophore when paired with optimized heteroaryl substituents.

Antiproliferative Leukemia K-562 Melanoma UACC-62

Metabolic Stability Advantage of Tetrazole over Carboxylic Acid: pKa and Bioisosteric Rationale for Scaffold Selection

The 1H-tetrazole ring in N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide functions as a carboxylic acid bioisostere with a pKa of ~4.5–4.9, closely matching the pKa of carboxylic acids (~4.2–4.4) [1]. However, unlike carboxylic acids—which undergo rapid Phase II glucuronidation leading to biliary clearance—tetrazoles generally exhibit higher metabolic stability and resistance to glucuronidation, translating to prolonged in vivo half-life . N-pentyl-4-(1H-tetrazol-1-yl)benzamide is explicitly documented as having high metabolic stability compared to low stability (glucuronidation-susceptible) for carboxylic acid analogs . The tetrazole ring's resistance to common metabolic degradation pathways, confirmed across multiple tetrazole-benzamide chemotypes, represents a class-level differentiation over carboxylic acid-containing alternatives.

Tetrazole bioisostere Metabolic stability pKa matching

Positive Allosteric Modulation of α7 nAChR: Structural Eligibility and Patent-Disclosed Scaffold Design Rationale

Roche patent US 7,981,914 explicitly claims tetrazole-substituted aryl amide derivatives of formula including 4-(1H-tetrazol-1-yl)benzamide scaffolds as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia [1]. N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide falls within the claimed structural scope where Ar₁ is a tetrazole-substituted phenyl and the amide nitrogen bears a substituted alkyl/heteroarylmethyl group. The α7 nAChR is a homopentameric calcium-permeable ion channel highly conserved from chick to human, with the M2 transmembrane domain sequence being identical across species [1]. This patent establishes the structural eligibility of this chemotype for α7 PAM activity, though experimental EC₅₀ or efficacy data for this specific compound require generation in a calcium flux assay in α7-expressing HEK293 cells.

α7 nAChR Positive allosteric modulator CNS drug discovery

Best Research and Industrial Application Scenarios for N-(Furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide


Hsp90-Directed Probe Design and Kinase Selectivity Profiling

Leverage the 4-(1H-tetrazol-1-yl)benzamide core as a starting scaffold for Hsp90 inhibitor development, guided by the 5 nM Ki benchmark and >2,000-fold selectivity over c-MET and MPS1 established for this chemotype [1]. The furan-2-ylmethyl side chain provides an additional vector for modulating Hsp90 N-terminal domain interactions and can be systematically varied to generate SAR around Hsp90 affinity and paralog selectivity (Hsp90α vs. Hsp90β vs. Grp94 vs. TRAP1). Use the selectivity data as a quality gate in screening cascades.

BCRP/ABCG2 Transporter Inhibition and Multidrug Resistance Reversal Studies

Deploy this compound in BCRP inhibition assays using the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model, where benzamide-tetrazole derivatives have demonstrated fold-resistance reversal of 1.51–1.62 at 10 µM, matching the reference inhibitor FTC [1]. The confirmed selectivity for BCRP over P-gp (no reversal in SW620/Ad300) enables clean pharmacological dissection of ABCG2-mediated drug efflux without confounding P-gp effects. Use as a tool compound for validating BCRP-dependent resistance mechanisms in patient-derived tumor models.

Antimicrobial Screening with Built-In Cytotoxicity Selectivity Assessment

Incorporate this compound into antibacterial screening panels targeting Staphylococcus epidermidis and related Gram-positive clinical isolates, referencing the MIC range of 2–4 µg/mL established by structurally analogous N-(furan-2-ylmethyl)-tetrazole derivatives [1]. The documented non-cytotoxicity of this chemotype class against HaCaT normal keratinocytes provides a pre-validated safety baseline, allowing rapid triage of hits with genuine antimicrobial selectivity. Pair with standard antibiotics in checkerboard assays to explore synergistic or resistance-reversal combinations.

Bioisosteric Replacement Strategy: Tetrazole as Carboxylic Acid Surrogate in Lead Optimization

Utilize this compound as a representative tetrazole-containing benzamide to validate bioisosteric replacement of carboxylic acid moieties in existing lead series where metabolic instability (glucuronidation) limits in vivo exposure [1]. The near-identical pKa (tetrazole ~4.5–4.9 vs. carboxylic acid ~4.2–4.4) preserves ionic interactions with positively charged residues in target binding pockets, while the tetrazole's resistance to Phase II conjugation offers extended pharmacokinetic half-life. Compare head-to-head with the carboxylic acid progenitor in microsomal stability assays and plasma protein binding studies to quantify the metabolic advantage.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.